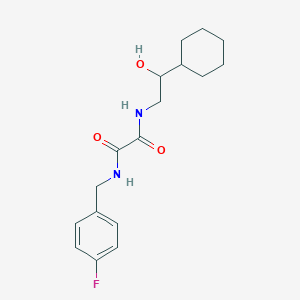

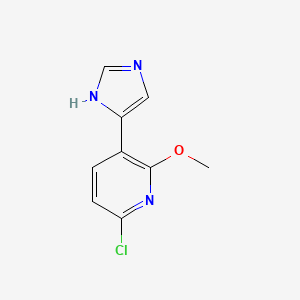

![molecular formula C15H12N2O4S B3002090 3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 931313-84-7](/img/structure/B3002090.png)

3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one” is a type of 4H-pyrido[1,2-a]pyrimidin-4-one . It exhibits versatile biological activities, such as CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, potent 5-HT6 antagonists, and acetylcholinesterase inhibition .

Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Chemical Reactions Analysis

The compound undergoes a metal-free C-3 chalcogenation reaction to synthesize diversely orchestrated 3-ArS/ArSe derivatives . Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .科学的研究の応用

Synthesis and Chemical Properties

Eco-Friendly Synthesis and Corrosion Inhibition : Pyridopyrimidinones derivatives, including 3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one, have been synthesized and evaluated for their role as corrosion inhibitors for carbon steel. These compounds exhibit mixed-type inhibition properties, adhering to the Langmuir adsorption isotherm, and their effectiveness increases with concentration (Abdallah, Shalabi, & Bayoumy, 2018).

Regioselective Sulfenylation : A method for sulfenylation of 4H-pyrido[1,2-a]pyrimidin-4-ones, including this compound, using sulfonyl hydrazides, has been developed. This process is iodine-catalyzed and maintains high regioselectivity and good functional-group tolerance (Liu et al., 2017).

Synthesis of Fused Polycyclic Pyrimidines : This compound is used in the synthesis of fused polycyclic pyrimidines, highlighting its utility in creating complex organic structures with potential biological activities (Harutyunyan, 2016).

Biological Applications

Antitumor Activity : Research into tricyclic thieno[2,3-d]pyrimidin-4(3H)-ones, structurally similar to this compound, has shown promising effects on melanin synthesis in murine B16 cells. These findings suggest potential applications in drug discovery and development (Nie et al., 2018).

Aldose Reductase Inhibitors with Antioxidant Properties : Derivatives of pyrido[1,2-a]pyrimidin-4-one, including those similar to this compound, have been tested as aldose reductase inhibitors. These compounds show significant antioxidant properties and are active in the micromolar range, suggesting potential therapeutic applications (La Motta et al., 2007).

作用機序

Target of Action

Similar compounds have been known to exhibit versatile biological activities, such as cxcr3 antagonism, hle inhibition, mexab-oprm specific efflux pump inhibition, potent 5-ht6 antagonism, and acetylcholinesterase inhibition .

Mode of Action

It has been suggested that the compound undergoes a metal-free c-3 chalcogenation to synthesize diversely orchestrated 3-ars/arse derivatives . This operationally simple reaction proceeds under mild reaction conditions and can be executed in gram scale .

Biochemical Pathways

The compound’s synthesis involves a radical mechanistic pathway

Result of Action

Similar compounds have been known to exhibit various biological activities, suggesting that this compound may have similar effects .

Action Environment

The synthesis of the compound is known to proceed under mild reaction conditions , suggesting that it may be stable under a variety of environmental conditions.

特性

IUPAC Name |

3-(4-methoxyphenyl)sulfonylpyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-21-11-5-7-12(8-6-11)22(19,20)13-10-16-14-4-2-3-9-17(14)15(13)18/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYYTJMQJPHLEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC=CN3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-4-[(3-fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B3002007.png)

![3-{3-[(2,4-Dichlorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B3002008.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3002012.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B3002014.png)

![N-(3,5-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3002015.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B3002019.png)

![5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B3002028.png)